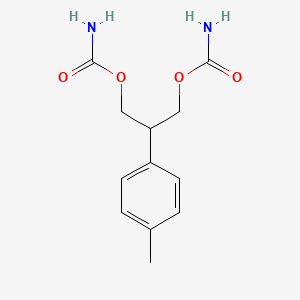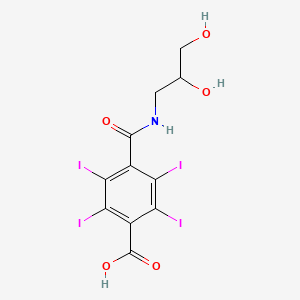
Urea, m-toluoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, m-toluoyl- is a derivative of urea where one of the nitrogen atoms is substituted with a m-toluoyl group. This compound belongs to the class of N-substituted ureas, which are known for their diverse chemical and biological properties. Urea derivatives are extensively employed in various industries, including chemical, pharmaceutical, and agrochemical sectors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including urea, m-toluoyl-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of m-toluoyl chloride with urea in the presence of a base, such as potassium carbonate, under mild conditions . Another approach is the reaction of m-toluoyl isocyanate with ammonia or primary amines .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia or amines . This method, although efficient, poses environmental and safety concerns due to the use of phosgene .
Chemical Reactions Analysis
Types of Reactions
Urea, m-toluoyl- undergoes various chemical reactions, including:
Oxidation: Oxidation of the m-toluoyl group can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the m-toluoyl group to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the m-toluoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the m-toluoyl group yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Urea, m-toluoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of urea, m-toluoyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate gene expression and protein activity, leading to various physiological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Urea: The parent compound, urea, is widely used in fertilizers and industrial applications.
Thiourea: Similar to urea but contains sulfur instead of oxygen, used in photography and as a reagent in organic synthesis.
Hydroxyurea: A derivative of urea with a hydroxyl group, used as a medication for certain cancers and sickle cell anemia.
Uniqueness
Urea, m-toluoyl- is unique due to the presence of the m-toluoyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
29216-89-5 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-carbamoyl-3-methylbenzamide |
InChI |
InChI=1S/C9H10N2O2/c1-6-3-2-4-7(5-6)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13) |
InChI Key |
DIELRVHCSGVAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)



![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)



![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)


